A Prospective Technical Guide to 5-Chloro-2,3,4-trifluorobenzaldehyde: Synthesis, Characterization, and Applications
A Prospective Technical Guide to 5-Chloro-2,3,4-trifluorobenzaldehyde: Synthesis, Characterization, and Applications
Abstract
This technical guide presents a forward-looking analysis of the novel compound 5-Chloro-2,3,4-trifluorobenzaldehyde. As of the date of this publication, a dedicated CAS number for this specific isomer has not been identified in major chemical databases, suggesting its status as a new or not widely available chemical entity. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the synthesis, predicted properties, and potential applications of this unique halogenated benzaldehyde. By leveraging established synthetic methodologies for related compounds and structure-activity relationships, we provide a robust theoretical framework to guide future research and development efforts.
Introduction: The Rationale for Investigating 5-Chloro-2,3,4-trifluorobenzaldehyde
Halogenated aromatic aldehydes are fundamental building blocks in modern organic synthesis, with profound implications for the pharmaceutical, agrochemical, and materials science sectors.[1][2] The specific arrangement and type of halogen substituents on the benzaldehyde scaffold can dramatically influence a molecule's physicochemical properties, including its reactivity, lipophilicity, metabolic stability, and binding affinity to biological targets.[3]
The proposed structure of 5-Chloro-2,3,4-trifluorobenzaldehyde is of particular interest due to its unique polysubstitution pattern. The presence of three contiguous fluorine atoms and a chlorine atom on the aromatic ring is anticipated to create a distinct electronic and steric environment. This could lead to novel reactivity and biological activity compared to more common halogenated benzaldehydes. This guide aims to provide a foundational understanding of this promising, yet underexplored, molecule.
Predicted Physicochemical and Spectroscopic Properties
While experimental data for 5-Chloro-2,3,4-trifluorobenzaldehyde is not available, we can predict its key properties based on the analysis of structurally similar compounds.
Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 5-Chloro-2,3,4-trifluorobenzaldehyde in comparison to known related compounds.
| Property | 5-Chloro-2-fluorobenzaldehyde | 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde | 5-Chloro-2,3,4-trifluorobenzaldehyde (Predicted) |
| CAS Number | 96515-79-6[4] | 117752-05-3[5] | Not Assigned |
| Molecular Formula | C₇H₄ClFO | C₈H₃ClF₄O | C₇H₂ClF₃O |
| Molecular Weight | 158.56 g/mol [4] | 226.55 g/mol | ~194.5 g/mol |
| Boiling Point | Not readily available | Not readily available | Expected to be elevated due to polarity and molecular weight |
| Melting Point | Not readily available | Not readily available | Likely a solid at room temperature |
| LogP (Predicted) | 2.1[4] | 3.4[6] | Estimated to be between 2.5 and 3.5 |
Predictions are based on established structure-property relationships and data from publicly available chemical databases.
Predicted Spectroscopic Data
The anticipated spectroscopic signatures of 5-Chloro-2,3,4-trifluorobenzaldehyde are crucial for its identification and characterization upon synthesis.
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¹H NMR: A single peak in the aromatic region (δ 7.5-8.0 ppm) corresponding to the lone aromatic proton, likely a doublet of doublets of doublets (ddd) due to coupling with the adjacent fluorine atoms. The aldehydic proton will appear as a singlet around δ 9.8-10.2 ppm.
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¹³C NMR: The carbonyl carbon will be observed around δ 185-195 ppm. The aromatic carbons will show complex splitting patterns due to C-F coupling.
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¹⁹F NMR: Three distinct signals are expected, each showing coupling to the other two fluorine atoms and potentially to the adjacent aromatic proton.
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IR Spectroscopy: Characteristic peaks for the C=O stretch of the aldehyde (1690-1715 cm⁻¹), C-F stretches (1100-1400 cm⁻¹), and C-Cl stretch (600-800 cm⁻¹).
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Mass Spectrometry: The molecular ion peak (M⁺) will exhibit a characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1, indicative of the presence of a single chlorine atom.
Proposed Synthesis and Methodologies
The synthesis of 5-Chloro-2,3,4-trifluorobenzaldehyde can be approached from commercially available starting materials. A plausible and efficient synthetic route is outlined below, starting from 2,3,4,5-tetrafluorobenzoic acid. This multi-step synthesis is designed to be self-validating, with each step yielding a characterizable intermediate.
Synthetic Workflow Diagram
Caption: Proposed synthetic route to 5-Chloro-2,3,4-trifluorobenzaldehyde.
Detailed Experimental Protocols
Step 1: Nitration of 2,3,4,5-Tetrafluorobenzoic Acid
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Rationale: This step introduces a nitro group at the 5-position, which is activated for electrophilic aromatic substitution. The nitro group will later be converted to the target chloro group.
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Protocol:
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To a stirred solution of fuming nitric acid and concentrated sulfuric acid at 0 °C, slowly add 2,3,4,5-tetrafluorobenzoic acid.
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Allow the reaction to warm to room temperature and stir for 4-6 hours.
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Pour the reaction mixture onto ice and collect the precipitated product by filtration.
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Wash the solid with cold water and dry under vacuum to yield 5-Nitro-2,3,4-trifluorobenzoic acid.
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Step 2: Reduction of the Nitro Group
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Rationale: The nitro group is reduced to an amino group, which is a necessary precursor for the Sandmeyer reaction.
-
Protocol:
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Suspend 5-Nitro-2,3,4-trifluorobenzoic acid in ethanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) until the uptake of hydrogen ceases.
-
Filter the catalyst and concentrate the filtrate under reduced pressure to obtain 5-Amino-2,3,4-trifluorobenzoic acid.
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Step 3: Sandmeyer Reaction for Chlorination
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Rationale: This classic reaction converts the amino group to a chloro group via a diazonium salt intermediate.
-
Protocol:
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Dissolve 5-Amino-2,3,4-trifluorobenzoic acid in aqueous hydrochloric acid and cool to 0-5 °C.
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Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
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In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.
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Slowly add the cold diazonium salt solution to the copper(I) chloride solution.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate to yield 5-Chloro-2,3,4-trifluorobenzoic acid.[7]
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Step 4: Formation of the Acid Chloride
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Rationale: The carboxylic acid is converted to the more reactive acid chloride to facilitate the subsequent reduction to the aldehyde.
-
Protocol:
-
Reflux a solution of 5-Chloro-2,3,4-trifluorobenzoic acid in excess thionyl chloride with a catalytic amount of dimethylformamide (DMF) for 2-4 hours.
-
Distill off the excess thionyl chloride under reduced pressure to obtain the crude 5-Chloro-2,3,4-trifluorobenzoyl chloride.[8]
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Step 5: Rosenmund Reduction to the Aldehyde
-
Rationale: This is a classic and effective method for the selective reduction of an acid chloride to an aldehyde. The catalyst is poisoned to prevent over-reduction to the alcohol.
-
Protocol:
-
Dissolve 5-Chloro-2,3,4-trifluorobenzoyl chloride in dry toluene.
-
Add a catalytic amount of palladium on barium sulfate (Pd/BaSO₄) and a quinoline-sulfur catalyst poison.
-
Bubble hydrogen gas through the stirred solution at a controlled rate and temperature until the evolution of HCl gas ceases.
-
Filter the catalyst and wash the filtrate with sodium bicarbonate solution and then water.
-
Dry the organic layer and remove the solvent under reduced pressure. The crude product can be purified by distillation or chromatography to yield 5-Chloro-2,3,4-trifluorobenzaldehyde.
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Potential Applications in Drug Discovery and Materials Science
The unique substitution pattern of 5-Chloro-2,3,4-trifluorobenzaldehyde suggests several promising avenues for its application.
Drug Discovery
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Scaffold for Bioactive Molecules: Halogenated benzaldehydes are precursors to a wide range of heterocyclic compounds with diverse biological activities.[9][10] This compound could be used in the synthesis of novel quinazolines, pyrimidines, and other scaffolds of medicinal interest.[3]
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Modulation of Pharmacokinetic Properties: The presence of multiple fluorine atoms can enhance metabolic stability and membrane permeability, properties that are highly desirable in drug candidates.[3] The chlorine atom can also contribute to improved biological activity.
Materials Science
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Precursor for Polymers and Dyes: The aldehyde functionality allows for its incorporation into polymer backbones or as a side chain, potentially imparting unique thermal or optical properties. Halogenated aromatics are also used in the synthesis of specialized dyes and pigments.[2]
Conclusion
While 5-Chloro-2,3,4-trifluorobenzaldehyde remains a novel and largely unexplored compound, its predicted properties and the potential for its efficient synthesis make it a highly attractive target for further research. The methodologies and insights provided in this technical guide are intended to serve as a catalyst for the scientific community to investigate this promising molecule and unlock its potential in drug discovery, materials science, and beyond.
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Ferreira, A. G. M., et al. (2025). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Molecules, 30(7), 2943. Retrieved from [Link]
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Yu, S., et al. (2015). An Efficient Synthesis of 5-Chloro-2, 3, 4-Trifluorobenzoic Acid. Journal of Chemical Research, 39(6), 326-327. Retrieved from [Link]
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